molecular formula C13H11Cl2NO5 B2826219 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 186973-04-6

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2826219
CAS No.: 186973-04-6
M. Wt: 332.13
InChI Key: ZNOKIVVGKSPAQB-UHFFFAOYSA-N
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Description

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a dichloroaniline moiety, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a suitable diol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dichloroaniline Group: The dichloroaniline group is introduced via a nucleophilic substitution reaction, where 3,4-dichloroaniline reacts with an appropriate electrophile.

    Hydroxymethylene Addition: The final step involves the addition of a hydroxymethylene group to the dioxane ring, which can be achieved through a condensation reaction with formaldehyde or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dichloroaniline moiety can be reduced to form aniline derivatives.

    Substitution: The chlorine atoms in the dichloroaniline group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Carbonyl derivatives of the original compound.

    Reduction Products: Aniline derivatives with reduced chlorine content.

    Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is studied for its potential as a bioactive molecule. Its dichloroaniline moiety suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its dichloroaniline and hydroxymethylene groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-Dichloroanilino)(methyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-[(3,4-Dichloroanilino)(ethoxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-[(3,4-Dichloroanilino)(propoxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dichloroaniline and hydroxymethylene groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO5/c1-13(2)20-11(18)9(12(19)21-13)10(17)16-6-3-4-7(14)8(15)5-6/h3-5,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCIFELPNIATJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=C(C(=O)O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 14.4 g of isopropylidene malonate in 150 ml of dimethyl sulphoxide were added dropwise, at room temperature, 10.1 g of triethylamine and thereafter, at 20° to 30° C, 18.8 g of 3,4-dichlorophenylisocyanate in 30 ml of dimethyl sulphoxide. The mixture was reacted for 12 to 15 hours at room temperature and the resultant solution was poured into a solution of 20 ml of concentrated hydrochloric acid in 200 ml of water. The precipitate which formed was collected with suction. Recrystallisation from 130 ml of acetone yielded the product of the formula ##STR5## with a melting point of 132°-134° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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